![molecular formula C16H18BrNO B4737789 (3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4737789.png)
(3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine
Übersicht
Beschreibung
(3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine, also known as 25B-NBOMe, is a synthetic hallucinogenic substance that belongs to the phenethylamine class. It was first synthesized by Ralf Heim in 2003 and has gained popularity in the recreational drug market due to its potent psychedelic effects. However, the substance has also shown potential in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of (3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine is believed to involve the activation of the 5-HT2A receptor, which leads to the release of neurotransmitters such as dopamine and serotonin in the brain. This activation is thought to be responsible for the psychedelic effects of the substance, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
Studies have shown that (3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine can induce a wide range of biochemical and physiological effects in animal models, including changes in heart rate, blood pressure, body temperature, and respiration. The substance has also been shown to affect neurotransmitter levels in the brain, including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine in lab experiments is its high potency, which allows for the use of smaller doses and reduces the amount of substance needed for experiments. However, the substance is also highly unpredictable and can induce severe adverse effects in animal models, including seizures and death. Additionally, the substance is not approved for human consumption and its use in research should be carefully monitored.
Zukünftige Richtungen
There are several potential future directions for research on (3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine. One area of interest is the development of new psychedelic compounds that can selectively target the 5-HT2A receptor without inducing adverse effects. Another area of research is the use of (3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine as a tool for studying the neural circuits and mechanisms underlying psychedelic experiences. Finally, there is a need for further research on the safety and efficacy of (3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine in animal models and humans.
Wissenschaftliche Forschungsanwendungen
(3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine has shown potential in scientific research as a tool for studying the serotonin 2A receptor (5-HT2A), which is believed to play a key role in the hallucinogenic effects of psychedelics. Studies have shown that (3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine has a high affinity for the 5-HT2A receptor and can induce hallucinations and altered states of consciousness in animal models.
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-(2-methoxyphenyl)ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-19-16-8-3-2-6-14(16)9-10-18-12-13-5-4-7-15(17)11-13/h2-8,11,18H,9-10,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZCQPHQXBEUBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromobenzyl)-2-(2-methoxyphenyl)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.